



Application Notes: 2-Iodomelatonin in Competitive Binding Experiments

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Compound of Interest		
Compound Name:	2-lodomelatonin	
Cat. No.:	B1662258	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **2-lodomelatonin**, particularly its radioiodinated form 2-[1251]-iodomelatonin, in competitive binding experiments for the characterization of melatonin receptors (MT1 and MT2). **2-lodomelatonin** is a potent melatonin receptor agonist that serves as an invaluable tool in neuroscience and pharmacology for identifying and characterizing melatonin binding sites.[1][2][3] Its high affinity and specificity make it an ideal radioligand for determining the binding affinities of novel compounds.[4][5]

Introduction to 2-Iodomelatonin

2-lodomelatonin is a synthetic analog of melatonin. When labeled with iodine-125 (1251), it becomes 2-[125]-iodomelatonin, a high-affinity radioligand used extensively in receptor binding assays. It acts as a full agonist at both MT1 and MT2 receptors, making it suitable for characterizing the binding of other potential agonists and antagonists. The use of 2-[125]iodomelatonin has been instrumental in localizing melatonin receptors in the brain and peripheral tissues and in elucidating their pharmacological properties.

Key Applications

• Receptor Characterization: Determining the affinity (Ki) and density (Bmax) of melatonin receptors in various tissues and cell lines.



- Drug Screening: High-throughput screening of compound libraries to identify novel melatonin receptor ligands.
- Pharmacological Profiling: Assessing the selectivity of new chemical entities for MT1 and MT2 receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinity data for **2-lodomelatonin** and other key ligands at melatonin receptors, as determined by competitive binding experiments using 2-[125|]-iodomelatonin.

Table 1: Binding Affinity (pKi) of Melatonin Agonists at Human MT1 and MT2 Receptors

Compound	pKi at human MT1	pKi at human MT2	Reference
2-Iodomelatonin	10.55	9.87	
Melatonin	~9.9 - 10.2	~9.5 - 9.8	_
6-Chloromelatonin	~9.7	~9.8	_

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Dissociation Constant (Kd) and Maximum Binding Capacity (Bmax) of 2-[125] iodomelatonin in Various Tissues

Tissue	Kd (pM)	Bmax (fmol/mg protein)	Reference
Chicken Retina	434 ± 56	74.0 ± 13.6	
Chicken Brain	344 ± 24	57.6 ± 10.1	-
Sheep Pars Tuberalis	20 - 34	Not Specified	-

Kd (equilibrium dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.



Bmax (maximum number of binding sites) reflects the density of receptors in the tissue.

Table 3: Rank Order of Potency of Melatonin Analogs in Competing for 2-[125]-iodomelatonin Binding in Chicken Retina

Rank	Compound
1	2-Iodomelatonin
2	6-Chloromelatonin
3	Melatonin
4	6,7-dichloro-2-methylmelatonin
5	6-Hydroxymelatonin
6	N-acetyltryptamine
7	5-Methoxytryptamine

This rank order demonstrates the relative affinities of different compounds for the melatonin binding site.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using 2-[125]-iodomelatonin

This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound for melatonin receptors.

1. Materials and Reagents:

- Cell Membranes: Prepared from cells or tissues expressing melatonin receptors (e.g., CHO cells stably expressing human MT1 or MT2 receptors, or chicken brain tissue).
- Radioligand: 2-[125]-iodomelatonin.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.

Methodological & Application



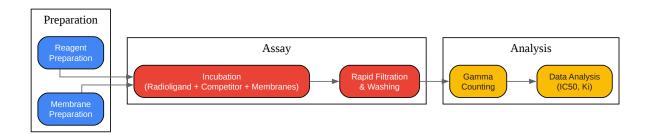


- Test Compounds: A range of concentrations of the unlabeled compound to be tested.
- Non-specific Binding Control: A high concentration of a known melatonin receptor ligand (e.g., 1 μM melatonin).
- Scintillation Vials and Cocktail.
- Glass Fiber Filters (e.g., Whatman GF/B).
- Filtration Apparatus.
- Gamma Counter.
- 2. Experimental Procedure:
- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.
 Determine the protein concentration using a standard assay (e.g., Bradford assay).
- Assay Setup: In reaction tubes, combine the following in order:
 - Binding Buffer
 - A fixed concentration of 2-[125]-iodomelatonin (typically at a concentration close to its Kd, e.g., 50-100 pM).
 - Increasing concentrations of the unlabeled test compound.
 - For total binding, add vehicle instead of the test compound.
 - For non-specific binding, add a saturating concentration of unlabeled melatonin (e.g., 1 μM).
- Initiate Reaction: Add the membrane preparation (typically 50-100 μg of protein) to each tube to start the binding reaction.
- Incubation: Incubate the reaction tubes at a specific temperature and duration to reach equilibrium. A common condition is 60-120 minutes at 37°C.



- Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
- 3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations Experimental Workflow

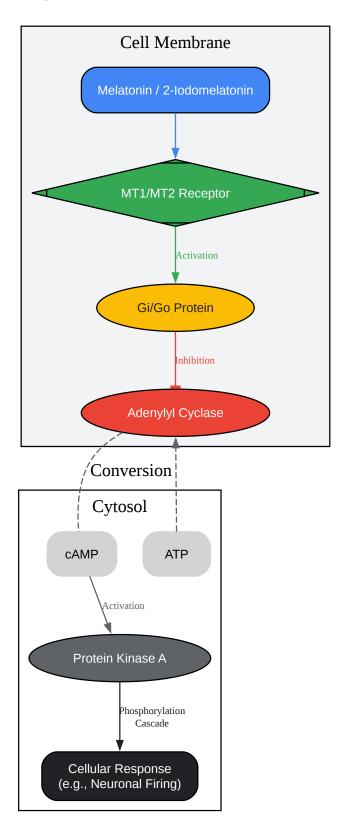


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Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway





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Caption: G-protein coupled signaling pathway of melatonin receptors.

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